

A Comparative Cost-Performance Analysis of Triazinetriethanol in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Triazinetriethanol			
Cat. No.:	B1681375	Get Quote		

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **Triazinetriethanol** and its Alternatives with Supporting Experimental Data.

Triazinetriethanol (TTE), chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine, is a versatile chemical compound with significant industrial applications, most notably as a hydrogen sulfide (H₂S) scavenger in the oil and gas industry and as a biocide in metalworking fluids. Its cost-effectiveness and performance characteristics have made it a widely used solution. However, a range of alternative chemistries are available, each with its own set of advantages and disadvantages. This guide provides a detailed cost-performance analysis of **Triazinetriethanol** against its primary alternatives, supported by experimental data and methodologies to aid in informed decision-making for industrial applications.

Hydrogen Sulfide (H₂S) Scavenging in the Oil and Gas Industry

The removal of hydrogen sulfide from hydrocarbon streams is crucial to prevent corrosion, ensure personnel safety, and meet sales gas specifications. TTE, often referred to as MEA-Triazine, is a non-regenerative scavenger that is effective and economical, particularly at low H₂S concentrations.[1]

Performance Comparison of H₂S Scavengers

The performance of an H₂S scavenger is determined by several factors, including its scavenging capacity, reaction kinetics, and the formation of solid byproducts, which can cause

operational issues like fouling and plugging.[1][2]

Scavenger Type	Active Ingredient(s	Scavenging Efficiency	Solid Byproduct Formation	Key Advantages	Key Disadvanta ges
Triazinetrieth anol (MEA- Triazine)	1,3,5-Tris(2- hydroxyethyl) hexahydro- 1,3,5-triazine	High raw efficiency for H ₂ S consumption. [3]	High potential for amorphous dithiazine precipitation.	Low cost, rapid reaction kinetics.[1][2]	Solid byproduct formation, potential for increased pH and scaling. [1][3]
MMA-Triazine	1,3,5- Trimethylhex ahydro-1,3,5- triazine	Good scavenging performance, with no H ₂ S detected in some tests. [4]	Lower tendency for solid formation compared to MEA- Triazine.[5]	Greater volatility, suitable for dry gas applications. [4]	Can still form some solids under certain conditions.
Methylene bis- oxazolidine (MBO)	3,3'- methylenebis (5- methyloxazoli dine)	Outperforms triazine by increasing H ₂ S consumption per mole.[4]	Can form solids, but generally less than MEA- Triazine.[2]	Reduces nitrogen content in crude oil, lower byproduct deposition potential.[4] [6]	Performance can be dependent on the presence of water.[7]
Glyoxal	Ethane-1,2- dione	Can be more efficient than triazine products in some applications. [8][9][10]	Lower potential for solid formation.	Effective in a range of conditions.	Can be corrosive to carbon steel, requiring corrosion inhibitors.[8]

			Can form		Can
Zinc-based		Very good	deposits		negatively
(e.g., Zinc 2-	Zinc	performance	when mixed	Fact acting	impact
ethylhexanoa	carboxylates	in H₂S	with	Fast-acting.	produced
te)		removal.[3]	production		water quality.
			water.[3]		[3]

Cost Comparison of H₂S Scavengers

The economic viability of an H₂S scavenger is a critical factor in its selection. The following table provides an estimated cost comparison. Prices can vary based on supplier, volume, and market conditions.

Scavenger Type	Estimated Price (USD/Metric Ton)
Triazinetriethanol (MEA-Triazine)	\$1,450 - \$1,960
MMA-Triazine	~\$965 (80 INR/Kg converted and estimated)[11]
Methylene bis-oxazolidine (MBO)	\$2,500 - \$2,800
	~
Glyoxal (40% solution)	1,729(1,729(
	86.49/100g converted and estimated for 40% solution)[12]
Zinc 2-ethylhexanoate	Varies significantly with formulation and concentration.

Biocidal Applications in Metalworking Fluids

Triazinetriethanol is also widely used as a formaldehyde-releasing biocide in water-based metalworking fluids to control microbial growth, which can cause fluid degradation, foul odors, and corrosion.

Performance Comparison of Biocides in Metalworking Fluids

The efficacy of a biocide is determined by its spectrum of activity against bacteria and fungi, its stability in the fluid, and its compatibility with other fluid components.

Biocide Type	Active Ingredient(s)	Spectrum of Activity	Typical Treat Rate (in concentrate)	Key Advantages	Key Disadvanta ges
Triazinetrieth anol	1,3,5-Tris(2- hydroxyethyl) hexahydro- 1,3,5-triazine	Broad spectrum against bacteria and fungi.	2-3%[13]	Cost- effective, good performance.	Formaldehyd e-releaser, potential for microbial resistance. [14]
Oxazolidines	(e.g., MBO)	Broad spectrum against bacteria and fungi.	Varies	Can also act as an H ₂ S scavenger.	Formaldehyd e-releaser.
Isothiazolinon es	CMIT/MIT, BIT	Broad spectrum.	Varies	Effective at low concentration s.	Can be skin sensitizers, potential for microbial resistance.
Phenolics	o- phenylphenol (OPP)	Broad spectrum.	Varies	Good stability.	Regulatory scrutiny, potential for odor.

Experimental Protocols

Evaluation of H₂S Scavenger Performance (Gas Breakthrough Test)

Objective: To determine the H₂S scavenging capacity and breakthrough time of a scavenger solution.

Methodology:

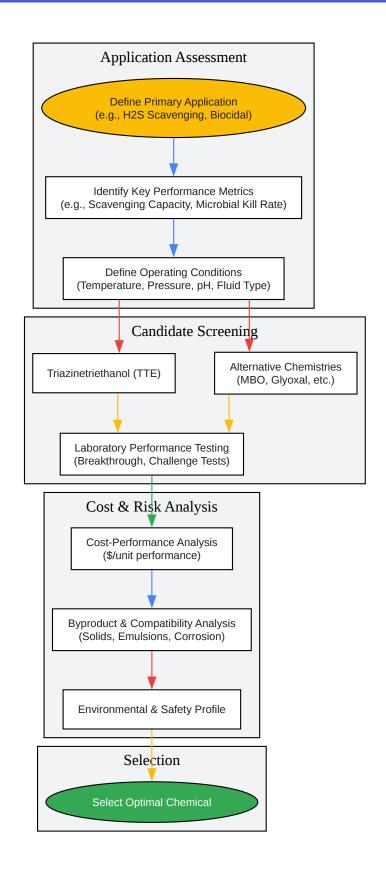
- Apparatus Setup: A gas dispersion tube is placed in a vessel containing a known volume and concentration of the scavenger solution. A gas stream with a known H₂S concentration (e.g., in nitrogen or methane) is passed through the solution at a controlled flow rate. The outlet gas is directed to an H₂S analyzer.
- Procedure: a. The scavenger solution is placed in the reaction vessel. b. The sour gas flow is initiated at a constant rate and pressure. c. The H₂S concentration in the outlet gas is continuously monitored. d. The "breakthrough time" is recorded as the time when the outlet H₂S concentration reaches a predefined level (e.g., 10% of the inlet concentration).
- Data Analysis: The scavenging capacity is calculated based on the amount of H₂S removed before breakthrough, typically expressed as kg of H₂S per kg of scavenger.

Evaluation of Biocide Efficacy in Metalworking Fluids (Challenge Test)

Objective: To assess the ability of a biocide to control microbial growth in a metalworking fluid.

Methodology:

- Preparation of Fluid Samples: Samples of the metalworking fluid are prepared at the desired dilution with and without the biocide being tested.
- Inoculation: Each sample is inoculated with a mixed culture of bacteria and fungi known to contaminate metalworking fluids.
- Incubation: The inoculated samples are incubated under conditions that promote microbial growth (e.g., 25-30°C with agitation).



- Microbial Enumeration: At regular intervals (e.g., daily or weekly), aliquots are taken from
 each sample, and the number of viable bacteria and fungi is determined using standard plate
 count methods.
- Data Analysis: The performance of the biocide is evaluated by comparing the microbial counts in the treated samples to the untreated control. A significant reduction in microbial population indicates effective biocidal activity.

Visualizing the Decision Process

The selection of an appropriate industrial chemical involves a logical progression of considerations, from initial performance requirements to economic and environmental factors.

Click to download full resolution via product page

Caption: Decision workflow for selecting an industrial scavenger or biocide.

Signaling Pathway for H₂S Scavenging by MEA-Triazine

The reaction between MEA-Triazine and H₂S is a complex process that ultimately leads to the formation of byproducts. Understanding this pathway is crucial for managing potential operational issues.

Click to download full resolution via product page

Caption: Reaction pathway of MEA-Triazine with H2S leading to solid formation.

In conclusion, while **Triazinetriethanol** remains a cost-effective and widely used chemical for H₂S scavenging and biocidal applications, a thorough evaluation of its performance against alternatives is essential for optimizing industrial processes. Factors such as the potential for solid byproduct formation, operating conditions, and the specific performance requirements of the application should all be carefully considered. The data and methodologies presented in this guide aim to provide a solid foundation for making these critical decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nveo.org [nveo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 9. H2S Scavenger RX 40 Glyoxal Based | Marine Chemicals [marinechemical.in]
- 10. H2S SCAVENGER RX 40 GLYOXAL BASED supplier in Khartoum Sudan, Juba, Nzara, South Sudan, Safola, Suba, Al Gabaa, Omdurman Alshabi | SUDAN CHEMICAL [sudanchemical.com]
- 11. Triazine based H2S Scavenger Manufacturers and Supplier In India [jaydinesh.com]
- 12. labdepotinc.com [labdepotinc.com]
- 13. lube-media.com [lube-media.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Cost-Performance Analysis of Triazinetriethanol in Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681375#cost-performance-analysis-of-triazinetriethanol-in-industrial-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com